molecular formula C19H21N3O2 B5531890 2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B5531890
M. Wt: 323.4 g/mol
InChI Key: MATIVTKMHYNBRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to similar heterocyclic compounds often involve multicomponent reactions, leveraging conditions that favor the formation of these complex structures. For instance, methods employing microwave irradiation without catalysts and solvent-free conditions have been documented, highlighting the efficiency and green chemistry aspects of synthesizing related cycloheptapyridine derivatives (Tu et al., 2002).

Molecular Structure Analysis

The crystal and molecular structures of closely related compounds have been elucidated using X-ray crystallography, revealing intricate details about their geometric configuration. For example, studies on derivatives of benzo[cyclohepta]pyridine systems have provided insights into the boat shape conformation of the cyclohepta ring and the orientation of methoxy and carbonitrile groups, which are essential for understanding the molecular architecture of these compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The reactivity of similar cycloheptapyridine derivatives with various reagents underscores their versatile chemical properties. For instance, reactions with DMF-DMA, carbon disulfide, and ammonium acetate highlight the potential for functional group transformations and the synthesis of novel derivatives with unique properties (Elkholy & Morsy, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Investigations into related compounds have detailed their crystal packing, hydrogen bonding, and conformational preferences, providing a foundation for predicting the physical characteristics of 2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile.

Chemical Properties Analysis

Analyzing the chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, is essential for their application in synthesis and material science. The fluorescence properties and antimicrobial activity of some derivatives have been explored, indicating the potential for diverse applications in bioactive materials and optical devices (Girgis, Kalmouch, & Hosni, 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-23-16-9-8-12(10-17(16)24-2)18-13-6-4-3-5-7-15(13)22-19(21)14(18)11-20/h8-10H,3-7H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATIVTKMHYNBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

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